

Technical Support Center: NCATS-SM1441

Intravenous Delivery

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Compound of Interest

Compound Name: NCATS-SM1441

Cat. No.: B12363791

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the intravenous delivery of **NCATS-SM1441**.

Frequently Asked Questions (FAQs)

Q1: What is **NCATS-SM1441** and what is its mechanism of action?

NCATS-SM1441 is a potent and selective small molecule inhibitor of L-lactate dehydrogenase (LDH), targeting both LDHA and LDHB isoforms.[1][2] LDH is a critical enzyme in the final step of anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1][2] By inhibiting LDH, **NCATS-SM1441** disrupts the metabolic plasticity of cancer cells that rely on glycolysis for rapid ATP production, leading to reduced cell growth and proliferation.[1]

Q2: What are the main challenges associated with the intravenous delivery of **NCATS-SM1441**?

The primary challenge with the intravenous delivery of **NCATS-SM1441** stems from its physicochemical properties. It is a highly lipophilic (hydrophobic) molecule with a large molecular weight, which leads to poor aqueous solubility.[3] This can result in difficulties in preparing stable and soluble formulations suitable for injection, potentially leading to precipitation of the compound.

Q3: What is the recommended vehicle for intravenous administration of **NCATS-SM1441** in preclinical models?

In preclinical studies involving mouse xenograft models, **NCATS-SM1441** has been administered intravenously at a dose of 50 mg/kg in a "standard PBS-based vehicle".^[4] The exact composition of this vehicle is not publicly detailed, which can present a challenge. A standard approach for such hydrophobic compounds often involves the use of co-solvents and/or surfactants to improve solubility.

Q4: Are there any known stability issues with **NCATS-SM1441** formulations?

While specific stability data for **NCATS-SM1441** formulations is not extensively published, its hydrophobic nature suggests that aqueous formulations may be prone to precipitation over time, especially at higher concentrations or upon changes in temperature or pH. It is crucial to visually inspect the formulation for any particulates before administration.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and intravenous administration of **NCATS-SM1441**.

Problem	Potential Cause	Recommended Solution
Difficulty dissolving NCATS-SM1441 powder	High hydrophobicity of the compound.	<ul style="list-style-type: none">- Use a co-solvent such as DMSO or ethanol to first dissolve the powder before adding the aqueous vehicle.- Gentle warming and vortexing can aid in dissolution.- Sonication can also be employed to break up powder aggregates.
Precipitation observed in the formulation after preparation	The concentration of NCATS-SM1441 exceeds its solubility limit in the chosen vehicle.	<ul style="list-style-type: none">- Decrease the final concentration of NCATS-SM1441.- Increase the proportion of co-solvent in the final formulation (ensure the final concentration is well-tolerated by the animal model).- Consider the use of a solubilizing agent or surfactant, such as Tween 80 or Cremophor EL (ensure compatibility and tolerability in the animal model).
Cloudiness or precipitation at the injection site	Poor solubility of the compound in physiological fluids upon injection.	<ul style="list-style-type: none">- This may indicate that the formulation is not stable in vivo. Re-evaluate the formulation strategy to enhance solubility and stability.- Consider a slower rate of injection to allow for better dilution in the bloodstream.
Inconsistent results or lack of efficacy in vivo	Degradation of the compound or poor bioavailability due to formulation issues.	<ul style="list-style-type: none">- Prepare fresh formulations for each experiment.- Ensure complete dissolution of the

compound before administration.- Verify the stability of your formulation under your experimental conditions (e.g., temperature, light exposure).

Quantitative Data

Parameter	Value	Reference
IC50 (LDHA/LDHB)	~40 nM	[5]
Molecular Weight	634.75 g/mol	N/A
Molecular Formula	C31H25FN4O4S3	N/A
In Vivo Dose (Mouse Xenograft)	50 mg/kg (intravenous)	[4]

Experimental Protocols

Protocol 1: General Procedure for Preparation of a PBS-based Formulation of **NCATS-SM1441** for Intravenous Injection

Disclaimer: This is a general guideline based on standard practices for hydrophobic compounds. The optimal formulation may require further optimization.

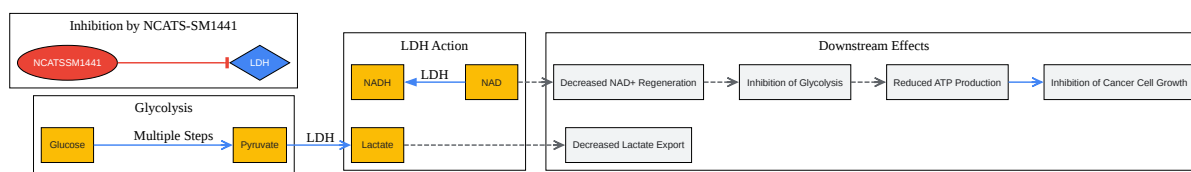
- **Weighing:** Accurately weigh the required amount of **NCATS-SM1441** powder in a sterile microcentrifuge tube.
- **Initial Dissolution:** Add a minimal amount of a suitable co-solvent (e.g., 100% DMSO) to the powder. Vortex or sonicate until the powder is completely dissolved. The volume of the co-solvent should be kept to a minimum, typically not exceeding 10% of the final injection volume.
- **Addition of Surfactant (Optional):** If using a surfactant to improve solubility and stability, add the required volume of a stock solution (e.g., Tween 80) to the dissolved compound. Mix

thoroughly.

- **Addition of Aqueous Vehicle:** Slowly add sterile phosphate-buffered saline (PBS) to the dissolved compound mixture while vortexing to reach the final desired concentration. Ensure the PBS is at a physiological pH (around 7.4).
- **Final Formulation:** The final formulation should be a clear, particle-free solution. Visually inspect the solution against a dark and light background to ensure there is no precipitation.
- **Administration:** Administer the formulation intravenously to the animal model at the desired dose. It is recommended to use the formulation immediately after preparation.

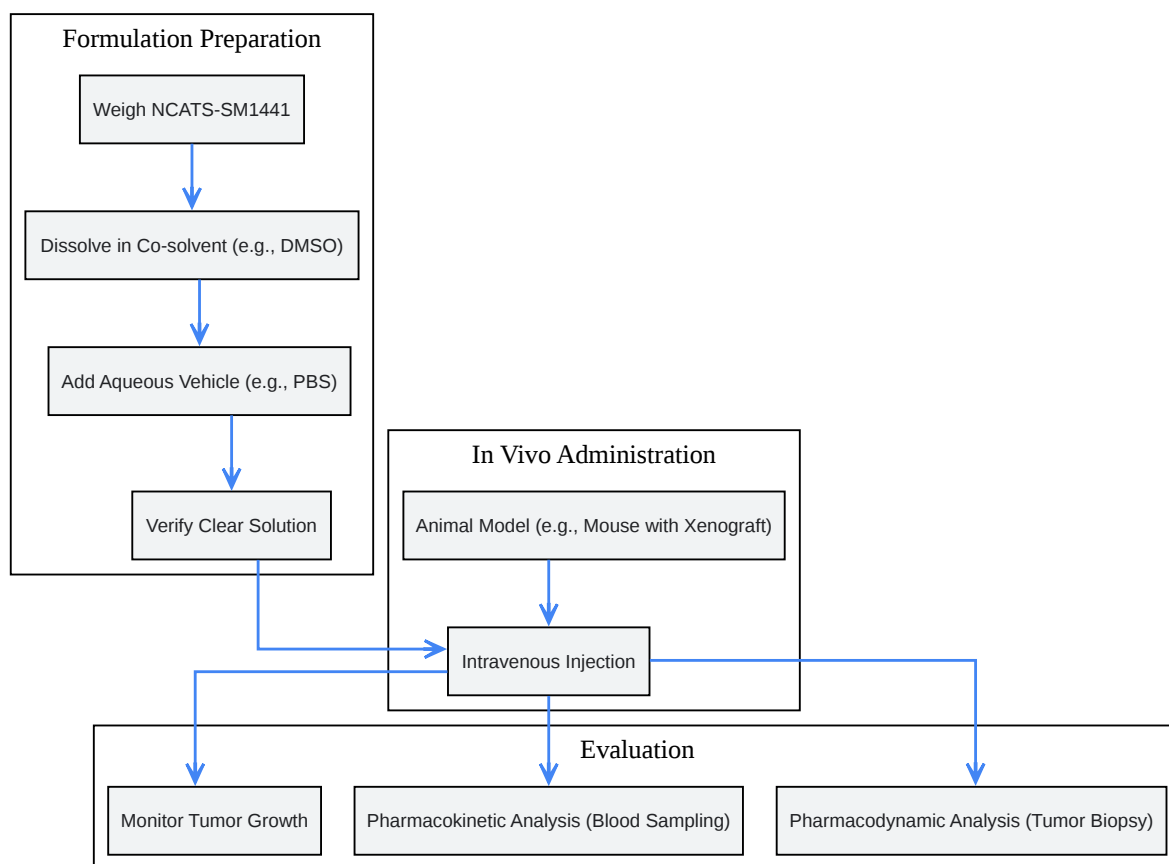
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of **NCATS-SM1441** and a typical experimental workflow for its in vivo evaluation.



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Caption: Mechanism of action of **NCATS-SM1441**.



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Caption: Experimental workflow for in vivo studies.

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